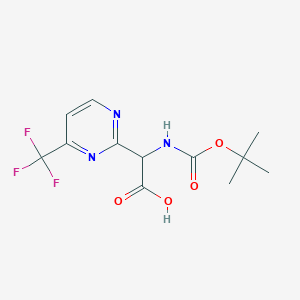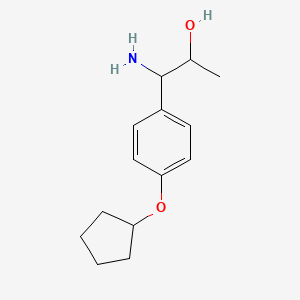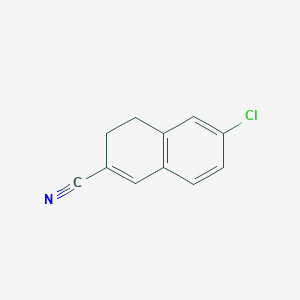
Galactinoldihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galactinol dihydrate is an organic compound that is a derivative of galactinol, a galactosyl donor involved in the biosynthesis of raffinose family oligosaccharides (RFOs). It is composed of α-D-galactose and myo-inositol, and it exists in a crystalline form. This compound is known for its role in plant physiology, particularly in stress tolerance and seed longevity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Galactinol dihydrate can be synthesized through a galactosyltransferase-catalyzed reaction involving myo-inositol and uridine diphosphate galactose. This enzymatic reaction facilitates the transfer of a galactosyl group to myo-inositol, forming galactinol .
Industrial Production Methods
Industrial production of galactinol dihydrate often involves extraction from natural sources such as sugar beets. The compound can be isolated and purified through various chromatographic techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Galactinol dihydrate undergoes several types of chemical reactions, including:
Oxidation: Galactinol can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents like acyl chlorides and alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of galactinol derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
Galactinol dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a galactosyl donor in the synthesis of raffinose family oligosaccharides.
Industry: Used in the production of functional foods and as a marker for seed longevity
Mecanismo De Acción
Galactinol dihydrate exerts its effects primarily through its role as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides. It regulates the expression of defense-related genes under biotic and abiotic stresses, enhancing plant tolerance to cold and heat stresses. The compound interacts with various molecular targets and pathways involved in stress response and carbohydrate metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Galactitol: A sugar alcohol derived from galactose, used in food and pharmaceutical industries.
Lactitol: Another sugar alcohol derived from lactose, used as a low-calorie sweetener.
Sorbitol: A sugar alcohol used as a sweetener and humectant in food and cosmetic products
Uniqueness
Galactinol dihydrate is unique due to its specific role in the biosynthesis of raffinose family oligosaccharides and its involvement in plant stress tolerance mechanisms. Unlike other sugar alcohols, it serves as a key substrate in the transglycosidase-catalyzed biosynthesis of RFOs, making it essential for plant physiology .
Propiedades
Fórmula molecular |
C12H26O13 |
|---|---|
Peso molecular |
378.33 g/mol |
Nombre IUPAC |
(1S,2R,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate |
InChI |
InChI=1S/C12H22O11.2H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;;/h2-21H,1H2;2*1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-;;/m1../s1 |
Clave InChI |
HGCURVXTXVAIIR-FMQVHOFPSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O.O.O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13039120.png)


![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)







